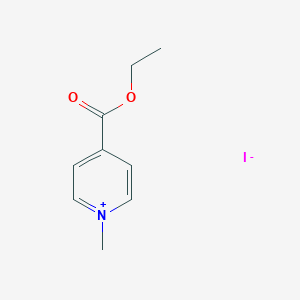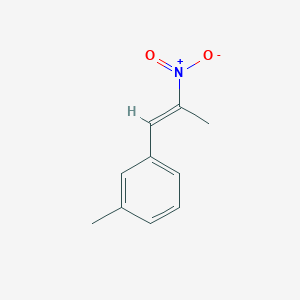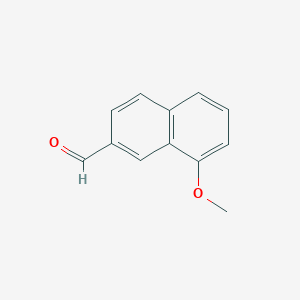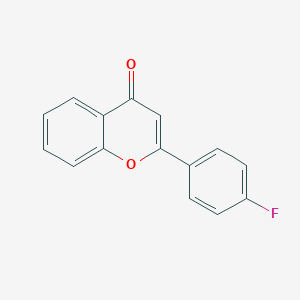
4'-Fluoroflavone
Overview
Description
4’-Fluoroflavone is a type of flavone derivative. Flavones are well known to possess a wide range of biological activities, including antioxidant, anticancer, antiviral, and many more . 4’-Fluoroflavone is synthesized from 2-hydroxyacetophenones using the modified Baker–Venkataraman reaction .
Synthesis Analysis
A number of 4’-substituted (R = H, Me, Cl, F) flavone derivatives is synthesized from 2-hydroxyacetophenones using the modified Baker–Venkataraman reaction . Compound [3-(4-fluorobenzoyl)-5-hydroxy-4’-fluoroflavone] was synthesized for the first time with the yield of 12% . Antiproliferative assays indicate that the synthesized flavones with F substituent at the 4’ position demonstrate higher activity than the other flavone derivatives .
Molecular Structure Analysis
The molecular structure of 4’-Fluoroflavone is C15H9FO2 . The backbone structure of the flavonoid class is 2-phenylchromen-4-one . To make out the structural properties, we are taking the derivatives of flavones .
Chemical Reactions Analysis
Flavones are classically prepared through Baker–Venkataraman rearrangement . In the classic synthesis methods, flavonoids are prepared through a three-step reaction involving esterification, rearrangement, and cyclization . Various 4’-substituted (R=H, Me, Cl, F) flavone derivatives were obtained via this one-pot procedure in high yield (≥70%) .
Scientific Research Applications
Anticancer Activity : 4'-Fluoroflavone derivatives, particularly those with a fluorine substituent at the 4' position, show higher antiproliferative activity against certain cancer cell lines like HeLa and MCF-7, compared to other flavone derivatives (Wang, Liu, & Zhang, 2018).
Gastroprotective Agents : Some derivatives of 4'-Fluoroflavone have been shown to retain gastroprotective potency and display minimal effects on drug-metabolizing enzymes, making them promising candidates for protecting against gastric damage induced by agents like ethanol and indomethacin (Ares et al., 1995).
Biochemical Probes : Certain 4'-Fluoroflavone derivatives, like 4'-N,N-Dimethylamino-3-hydroxyflavone, have been explored for their potential as molecular rotor-like fluoroprobes in the study of amyloid aggregations, relevant in diseases like Alzheimer's (Karmakar et al., 2020).
Fluorescent Probes : Some derivatives are used in the study of phospholipid membranes and can serve as probes to measure electrostatic potential at the surface layer of these membranes (Duportail, Klymchenko, Mély, & Demchenko, 2001).
Antioxidant and Neuroprotective Agents : 3-Fluorinated derivatives of 4'-Fluoroflavone have been evaluated for their antioxidant activity and neuroprotective properties, with some compounds enhancing antioxidant activity while conserving neuroprotective effects (Alshammari, Kucheryavy, Ashpole, & Colby, 2020).
Antiviral Activity : 4'-Hydroxy-3-methoxyflavones, a category that includes certain 4'-Fluoroflavone derivatives, have shown potent antiviral activities against picornaviruses like poliovirus and rhinoviruses (De Meyer et al., 1991).
properties
IUPAC Name |
2-(4-fluorophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXIMGYEMBZGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293999 | |
| Record name | 2-(4-fluorophenyl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoroflavone | |
CAS RN |
1645-21-2 | |
| Record name | 4'-Fluoroflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-fluorophenyl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-FLUOROFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A96898YA6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



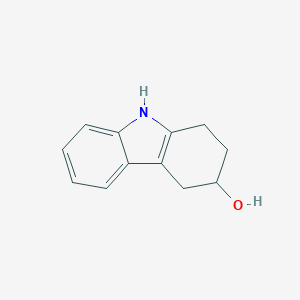
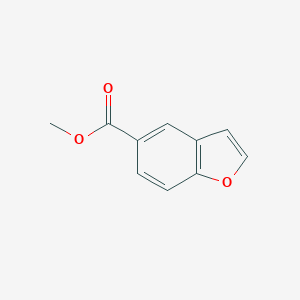
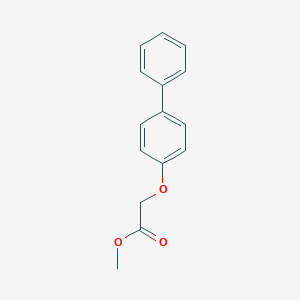
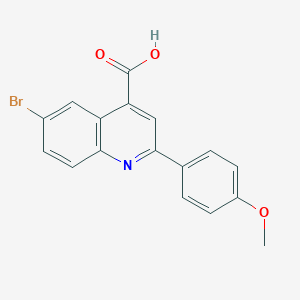
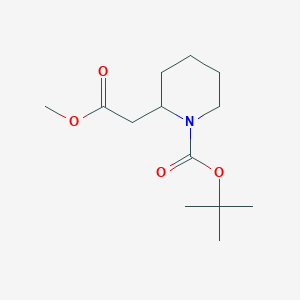
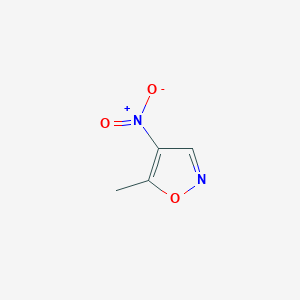
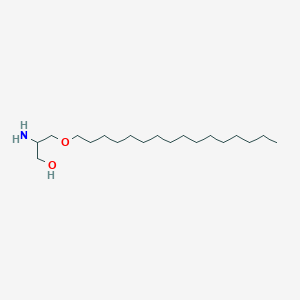
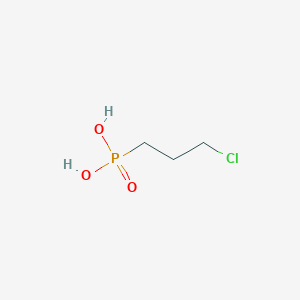
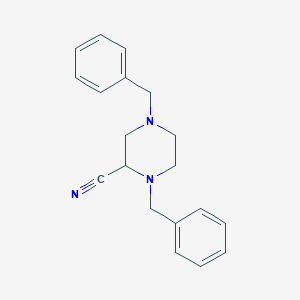
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)
